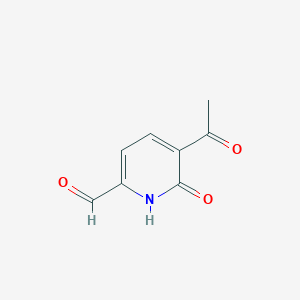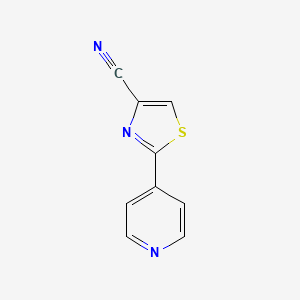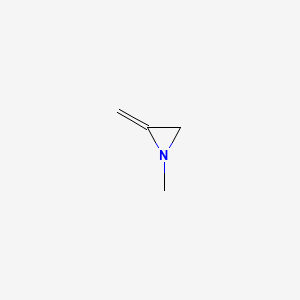
Aziridine, 1-methyl-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-methyl-2-methylene- is a unique organic compound characterized by a three-membered ring structure containing nitrogen. This compound is a subset of aziridines, which are known for their high strain energy due to the small ring size. The presence of an exocyclic methylene group (C=C double bond) attached to the ring makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1-methyl-2-methylene- can be achieved through several methods. One common approach involves the deprotonation of N-benzamide intermediates followed by intramolecular addition of a nitrogen anion to an alkynyl group . Another method includes the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines under basic conditions .
Industrial Production Methods: Industrial production of aziridines typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: Aziridine, 1-methyl-2-methylene- undergoes various chemical reactions, including:
Ring-opening reactions: Due to the high strain energy in the three-membered ring, aziridines are prone to ring-opening reactions, which can lead to the formation of diverse amine products.
Substitution reactions: The presence of the exocyclic methylene group allows for substitution reactions, where different substituents can be introduced to the molecule.
Common Reagents and Conditions:
Basic conditions: Sodium hydroxide (NaOH) is often used to promote deprotonation and subsequent intramolecular addition reactions.
Electrophilic nitrogen sources: Reagents such as iminoiodinane or nitrene precursors are used for aziridination of alkenes.
Major Products Formed: The major products formed from these reactions include various substituted aziridines and amine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Aziridine, 1-methyl-2-methylene- has found significant applications in scientific research, including:
Organic synthesis: It serves as a versatile building block for the synthesis of complex organic molecules due to its high reactivity and ability to undergo ring-opening reactions.
Medicinal chemistry: Derivatives of aziridines have shown potential anticancer activity by inducing DNA damage and targeting cancer cells deficient in nucleotide excision repair pathways.
Mechanism of Action
The mechanism of action of aziridine, 1-methyl-2-methylene- involves its high strain energy and reactivity, which facilitate various chemical transformations. In medicinal applications, aziridine derivatives can induce DNA damage by forming bulky DNA adducts, leading to cytotoxic effects in cancer cells . The compound’s ability to undergo ring-opening reactions also plays a crucial role in its reactivity and applications .
Comparison with Similar Compounds
Vinylaziridines: These compounds feature a vinyl group attached to the aziridine ring and are known for their reactivity in organic synthesis.
Ethynylaziridines: These derivatives have an ethynyl group attached to the ring and are used in various chemical transformations.
Uniqueness: Aziridine, 1-methyl-2-methylene- is unique due to its exocyclic methylene group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its high strain energy and ability to undergo ring-opening reactions make it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
25012-55-9 |
|---|---|
Molecular Formula |
C4H7N |
Molecular Weight |
69.11 g/mol |
IUPAC Name |
1-methyl-2-methylideneaziridine |
InChI |
InChI=1S/C4H7N/c1-4-3-5(4)2/h1,3H2,2H3 |
InChI Key |
WFNSDYPJGGQENT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


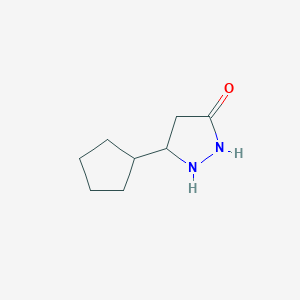
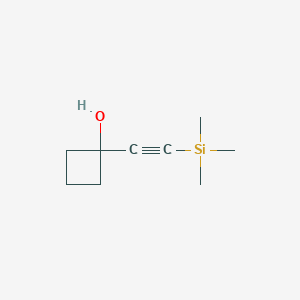

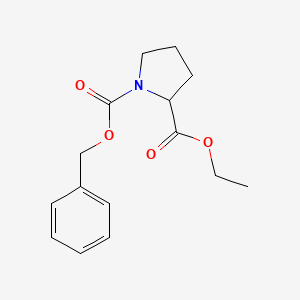
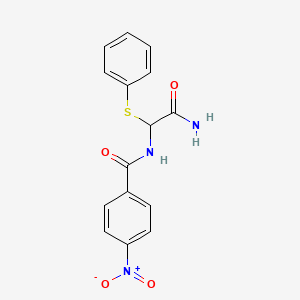
![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)


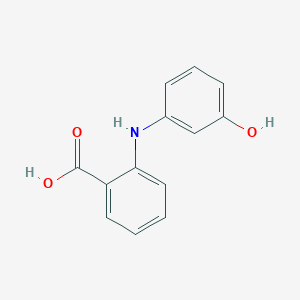
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
